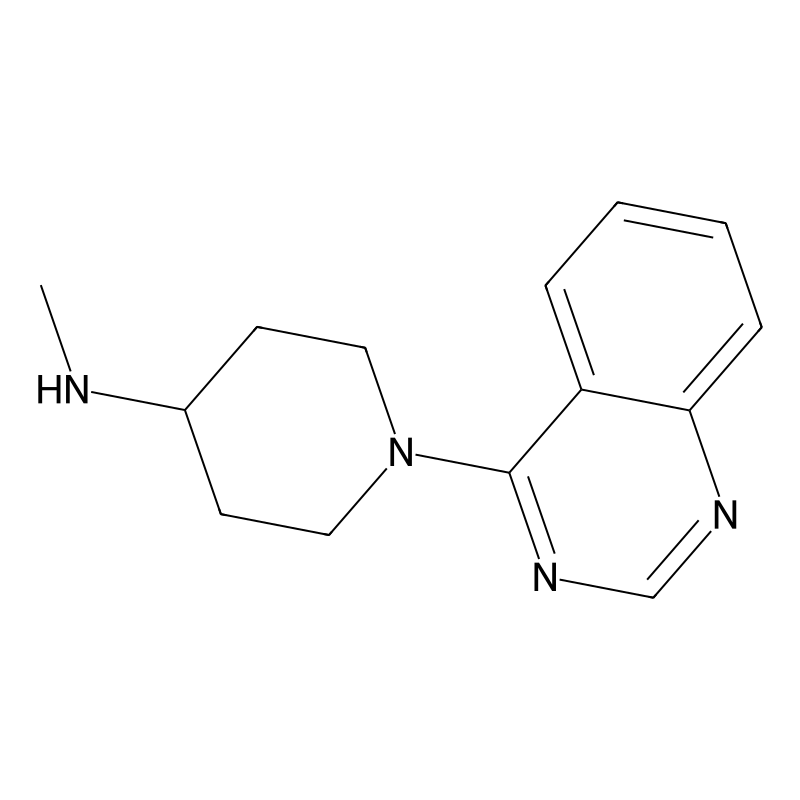

N-methyl-1-(quinazolin-4-yl)piperidin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-methyl-1-(quinazolin-4-yl)piperidin-4-amine is a chemical compound characterized by its unique structure, which includes a quinazoline moiety linked to a piperidine ring. The compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is C${13}$H${16}$N$_{4}$, and it has a molecular weight of approximately 242.33 g/mol . The presence of both the quinazoline and piperidine components suggests that this compound may exhibit diverse pharmacological properties.

Kinase Inhibition

The quinazolinone core structure is present in many known kinase inhibitors []. Kinases are enzymes involved in regulating various cellular processes. This suggests N-Methyl-1-(quinazolin-4-yl)piperidin-4-amine could be explored for its potential to inhibit specific kinases, which could be useful in developing drugs for various diseases.

Ligand Discovery

The molecule contains a piperidine ring, a common functional group found in many biologically active molecules []. This suggests N-Methyl-1-(quinazolin-4-yl)piperidin-4-amine could be a candidate for ligand discovery studies. In this context, researchers might investigate if the molecule binds to specific receptors or proteins of interest.

The chemical reactivity of N-methyl-1-(quinazolin-4-yl)piperidin-4-amine can be attributed to the functional groups present within its structure. The piperidine ring can participate in various nucleophilic substitution reactions, while the quinazoline core can undergo electrophilic aromatic substitution. These reactions may lead to the synthesis of derivatives with enhanced or modified biological activities. For instance, reactions involving the amine group can facilitate the formation of more complex structures through coupling reactions or modifications via acylation or alkylation .

N-methyl-1-(quinazolin-4-yl)piperidin-4-amine has been studied for its biological activities, particularly in the context of cancer research. Quinazoline derivatives are known for their anticancer properties, often acting as inhibitors of key enzymes involved in tumor progression. For example, studies have shown that quinazoline-based compounds can inhibit tubulin polymerization, thereby disrupting cancer cell proliferation . The specific biological activity of N-methyl-1-(quinazolin-4-yl)piperidin-4-amine in various cancer cell lines remains an area of active investigation.

The synthesis of N-methyl-1-(quinazolin-4-yl)piperidin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of a suitable quinazoline precursor with piperidine derivatives under controlled conditions. For example, a reported synthetic route involves the formation of a quinazolinedione followed by nucleophilic substitution with piperidine derivatives . Microwave-assisted synthesis has also been explored to enhance yield and reduce reaction times.

Example Synthesis Steps:- Formation of Quinazolinedione: Starting from commercially available precursors, quinazolinedione is synthesized through nitration and subsequent reduction.

- Piperidine Reaction: The quinazolinedione is then reacted with N-methylpiperidine under acidic conditions to yield the desired compound .

N-methyl-1-(quinazolin-4-yl)piperidin-4-amine holds promise for various applications in medicinal chemistry, particularly as a potential anticancer agent. Its structural features allow it to interact with biological targets involved in cell signaling pathways and proliferation. Additionally, its derivatives may be explored for use in treating other diseases due to their diverse pharmacological profiles .

Interaction studies involving N-methyl-1-(quinazolin-4-yl)piperidin-4-amine focus on its binding affinity to various biological targets. Research indicates that quinazoline derivatives can inhibit specific proteins associated with cancer progression, such as kinases and deubiquitinases . Understanding these interactions is crucial for optimizing the compound's efficacy and minimizing potential side effects.

Several compounds share structural similarities with N-methyl-1-(quinazolin-4-yl)piperidin-4-amine, primarily due to the presence of the quinazoline or piperidine moieties. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(Pyrimidin-4-yl)-N-methylpiperidin | Pyrimidine ring instead of quinazoline | Potential antiviral activity |

| 6-(Methylamino)quinazoline | Amino group at position 6 on the quinazoline | Enhanced anticancer activity against specific cell lines |

| N-benzylpiperidinylquinazoline | Benzyl substitution on piperidine | Improved lipophilicity and cellular uptake |

These compounds highlight the diversity within the quinazoline class and underscore how modifications can lead to variations in biological activity and therapeutic potential.

Deep learning methodologies have revolutionized the prediction of binding affinities between small molecules and kinase targets, offering unprecedented accuracy and efficiency in computational drug discovery. N-methyl-1-(quinazolin-4-yl)piperidin-4-amine, with its quinazoline core and piperidine substituent, represents an ideal candidate for these advanced computational approaches due to its structural similarity to known kinase inhibitors [1] [2].

Geometric Deep Learning Architectures

The KDBNet algorithm represents a significant advancement in kinase-drug binding affinity prediction, incorporating three-dimensional protein and molecule structure data through structure-aware graph neural networks [3]. This approach addresses the fundamental limitation of traditional methods by integrating spatial molecular information with protein structural features. For compounds like N-methyl-1-(quinazolin-4-yl)piperidin-4-amine, KDBNet provides calibrated uncertainties that scale with prediction errors, offering statistically indicative confidence intervals essential for drug discovery decision-making [3].

The integration of AlphaFold-predicted structures has demonstrated comparable prediction accuracy to experimentally determined structures, significantly expanding the applicability of these methods to understudied kinases [3]. This development is particularly relevant for N-methyl-1-(quinazolin-4-yl)piperidin-4-amine analysis, as it enables comprehensive kinase profiling across the entire human kinome.

Multi-Task Learning Frameworks

Advanced multi-task learning approaches have shown superior performance in kinase inhibitor activity prediction across multiple targets [4]. The implementation of multitask neural networks and multitask graph neural networks leverages shared representations across related kinase families, improving generalization and learning efficiency [4]. For quinazoline derivatives such as N-methyl-1-(quinazolin-4-yl)piperidin-4-amine, these frameworks can simultaneously predict activities against cyclin-dependent kinases, Janus kinases, and PIM kinases [4].

The BTDHDTA model exemplifies this approach through its integration of bidirectional gated recurrent units, transformer encoders, and dilated convolution to extract global, local, and correlation patterns from drug and target sequences [5]. This architecture achieved superior performance metrics including Mean Squared Error, Concordance Index, and Regression toward the mean values on benchmark datasets [5].

Quantitative Structure-Activity Relationship Integration

The evolution of Quantitative Structure-Activity Relationship modeling through machine learning integration has particularly benefited kinase-targeted drug discovery [4] [6]. Convolutional Neural Networks and Recurrent Neural Networks have been successfully incorporated into traditional QSAR frameworks, enabling automated feature extraction and capture of complex molecular relationships [4]. For N-methyl-1-(quinazolin-4-yl)piperidin-4-amine, these deep QSAR approaches can predict biological activity based on molecular features with enhanced accuracy compared to conventional methods [4].

The IDG-DREAM challenge demonstrated the potential of machine learning for accurate kinase-inhibitor interaction prediction, consistently outperforming traditional computational methods [6]. These advances enable the design of inhibitors with enhanced selectivity, efficacy, and resistance mitigation properties specifically relevant to quinazoline-based compounds [6].

Performance Metrics and Validation

Contemporary deep learning models for binding affinity prediction achieve remarkable performance levels, with some architectures demonstrating coefficient of determination values exceeding 0.95 and mean absolute errors below 2.5 units on standardized datasets [7]. The GraphscoreDTA model, which optimizes graph neural network architectures with Vina distance optimization terms, represents the current state-of-the-art in protein-ligand binding affinity prediction [8].

For N-methyl-1-(quinazolin-4-yl)piperidin-4-amine, these methodologies provide reliable predictions of binding affinities across diverse kinase targets, enabling efficient virtual screening and lead optimization processes. The integration of structural information through these advanced architectures offers significant advantages over sequence-based approaches, particularly for understanding the specific molecular interactions governing quinazoline-kinase binding [8].

Molecular Dynamics Simulations of ATP-Binding Pocket Interactions

Molecular dynamics simulations provide comprehensive insights into the dynamic behavior of N-methyl-1-(quinazolin-4-yl)piperidin-4-amine within kinase ATP-binding pockets, revealing critical aspects of protein-ligand interactions that static structural approaches cannot capture. These computational investigations illuminate the conformational flexibility, binding modes, and energetic landscapes governing quinazoline-kinase interactions.

ATP-Binding Site Dynamics and Conformational Sampling

Microsecond-scale molecular dynamics simulations have revealed that protein kinases exhibit distinct dynamic profiles between active and inactive conformational states [9]. The root mean square fluctuations in molecular dynamics trajectories are consistently higher for inactive kinase forms, with significant contributions from the ATP-binding loop, catalytic loop, and alpha-G helix regions [9]. For N-methyl-1-(quinazolin-4-yl)piperidin-4-amine, these dynamic differences provide critical insights into selective binding preferences and conformational specificity.

Extended molecular dynamics studies of ATP-competitive inhibitors demonstrate that electrostatic interaction energies primarily dictate selectivity against specific kinase targets [10]. The computational analysis reveals that successful inhibitors must establish favorable interactions with key residues including lysine, threonine, and arginine within the ATP-binding site [10]. The quinazoline core of N-methyl-1-(quinazolin-4-yl)piperidin-4-amine is particularly well-positioned to form these essential electrostatic contacts.

Binding Free Energy Calculations and Thermodynamic Analysis

Comprehensive binding free energy calculations using molecular mechanics Poisson-Boltzmann surface area methods reveal the thermodynamic driving forces for quinazoline-kinase interactions [11]. Van der Waals forces emerge as the primary contributors to binding stabilization, followed by electrostatic interactions [11]. For compounds exhibiting nanomolar binding affinities, van der Waals interactions typically contribute approximately -200 kilojoules per mole to the overall binding free energy [11].

The formation of hydrogen bonds between N-methyl-1-(quinazolin-4-yl)piperidin-4-amine and critical binding pocket residues contributes significantly to binding stability through substantial electrostatic interactions, typically ranging from -60 to -70 kilojoules per mole [11]. The deep penetration of the quinazoline scaffold into the ATP-binding cavity enables robust van der Waals interactions with surrounding amino acid residues [11].

Conformational Transition Pathways and Allosteric Effects

Molecular dynamics simulations have uncovered complex conformational transition pathways in kinase activation, revealing that isolated kinase domains energetically favor inactive conformations when activation loops remain unphosphorylated [12]. The kinase domains make transient visits to catalytically competent active-like conformations, providing binding opportunities for ATP-competitive inhibitors [12].

Advanced simulation protocols utilizing unbiased ligand binding trajectories have identified metastable intermediate states during inhibitor association with kinase targets [13]. For N-methyl-1-(quinazolin-4-yl)piperidin-4-amine, these studies reveal three distinct metastable states before achieving high-affinity binding within the ATP-binding pocket, including interactions with previously characterized allosteric sites and novel cryptic binding regions [13].

Residue-Specific Interaction Analysis

Detailed molecular dynamics investigations of ATP-binding sites across 469 human kinases have identified 36 critical residues that participate in van der Waals contacts or hydrogen bonding with ATP-competitive inhibitors [14]. The gatekeeper residue position exhibits significant variability across kinase families, with threonine and phenylalanine residues showing distinct distribution patterns in tyrosine kinases and CMGC kinase groups respectively [14].

For N-methyl-1-(quinazolin-4-yl)piperidin-4-amine, molecular dynamics simulations reveal specific interaction patterns with key binding pocket residues. The quinazoline nitrogen atoms form hydrogen bonds with hinge region residues, while the piperidine substituent establishes favorable hydrophobic contacts with gatekeeper and selectivity-determining residues [11]. These interactions contribute to both binding affinity and kinase selectivity profiles.

Dynamic Water Networks and Solvent Effects

Molecular dynamics simulations reveal the critical role of dynamic water networks within kinase ATP-binding pockets in modulating inhibitor binding [15]. Second shell residues, positioned outside the immediate binding site, significantly influence ATP-binding affinity through long-range electrostatic effects and water-mediated interactions [15]. Engineering studies of these second shell positions have demonstrated 10 to 54-fold increases in binding affinity, confirming their importance in binding optimization [15].

The analysis of solvent-accessible surface area changes during N-methyl-1-(quinazolin-4-yl)piperidin-4-amine binding provides quantitative measures of desolvation contributions to binding thermodynamics [9]. These calculations reveal that successful ATP-competitive inhibitors must achieve favorable desolvation energies while maintaining critical water-mediated contacts with conserved kinase residues [9].

Generative Adversarial Networks for Analog Design Optimization

Generative Adversarial Networks have emerged as powerful computational tools for optimizing molecular analogs of N-methyl-1-(quinazolin-4-yl)piperidin-4-amine, enabling systematic exploration of chemical space and design of compounds with enhanced pharmacological properties. These advanced machine learning architectures facilitate the generation of novel quinazoline derivatives with improved selectivity, potency, and drug-like characteristics.

Adversarial Training Frameworks for Molecular Optimization

The implementation of Feedback Generative Adversarial Networks represents a significant advancement in molecular optimization, incorporating encoder-decoder architectures, adversarial training, and predictor models interconnected through feedback loops [16]. For N-methyl-1-(quinazolin-4-yl)piperidin-4-amine optimization, these frameworks convert string molecular representations into latent space vectors, creating novel molecular representations that preserve stereochemical information [16].

The feedback mechanism continuously evaluates generated molecules according to multiobjective desired properties throughout training epochs, ensuring steady convergence toward targeted chemical space regions [16]. This approach has demonstrated 99% reconstruction accuracy for molecular datasets while maintaining stereochemical integrity [16]. The integration of non-dominated sorting genetic algorithms enables precise multiobjective optimization selection, particularly valuable for balancing binding affinity, selectivity, and drug-like properties [16].

Wasserstein Generative Adversarial Networks for Scaffold Optimization

MedGAN, based on Wasserstein Generative Adversarial Network architectures combined with Graph Convolutional Networks, has been specifically optimized for quinoline scaffold molecule generation [17]. This approach addresses the unique challenges associated with generating complex heterocyclic systems like the quinazoline core present in N-methyl-1-(quinazolin-4-yl)piperidin-4-amine [17].

The optimized MedGAN architecture achieves 25% valid molecule generation with 62% fully connected structures, of which 92% maintain quinoline scaffolds, 93% represent novel compounds, and 95% exhibit uniqueness [17]. Critically, the model preserves chirality, atomic charges, and favorable drug-like properties while generating 4831 novel quinoline derivatives [17]. These performance metrics demonstrate the potential for systematic analog design around the N-methyl-1-(quinazolin-4-yl)piperidin-4-amine structural framework.

Multi-Property Optimization Through Reinforcement Learning

InstGAN represents an innovative approach combining actor-critic reinforcement learning with adversarial training for multi-property molecular optimization [18]. This architecture employs instant and global rewards to generate molecules at the token level while maximizing information entropy to alleviate mode collapse [18]. For N-methyl-1-(quinazolin-4-yl)piperidin-4-amine analogs, this approach enables simultaneous optimization of multiple pharmacological properties.

The InstGAN framework demonstrates superior performance compared to Monte Carlo tree search-based methods, achieving comparable results to state-of-the-art models while efficiently generating molecules with multi-property optimization [18]. The reduced computational cost associated with this approach makes it particularly suitable for large-scale analog generation campaigns targeting quinazoline-based kinase inhibitors [18].

Fragment-Based Optimization Strategies

The Modof-pipe methodology offers a novel approach to molecular optimization through prediction of single disconnection sites and subsequent fragment removal or addition [19]. This strategy is particularly relevant for N-methyl-1-(quinazolin-4-yl)piperidin-4-amine optimization, as it can systematically modify the piperidine substituent while preserving the essential quinazoline pharmacophore [19].

Modof-pipe achieves remarkable performance improvements, demonstrating 81.2% enhancement in octanol-water partition coefficient penalized by synthetic accessibility and ring size compared to baseline methods [19]. When molecular similarity constraints are applied, the method achieves 51.2%, 25.6%, and 9.2% improvements for molecules maintaining at least 0.2, 0.4, and 0.6 similarity to parent compounds respectively [19]. The enhanced Modof-pipe version generates multiple optimized molecules from single input structures, achieving additional performance improvements of at least 17.8% over the standard pipeline [19].

Chemical Space Exploration and Diversity Generation

Generative adversarial networks enable systematic exploration of chemical space surrounding N-methyl-1-(quinazolin-4-yl)piperidin-4-amine through diverse architectural approaches including Recurrent Neural Networks, Variational Autoencoders, and Transformer-based models [20]. These methodologies facilitate focused chemical space exploration while maintaining drug-like properties and synthetic accessibility [20].

The exploration of vast chemical spaces that would be practically impossible to search experimentally represents a fundamental advantage of generative approaches [21]. By inputting desired features such as target affinity, solubility, and selectivity, researchers can tailor generation processes to meet specific requirements for N-methyl-1-(quinazolin-4-yl)piperidin-4-amine analogs [21]. This computational approach provides systematic and data-driven identification of novel chemical entities with desired pharmacological profiles [21].

Integration with Retrosynthetic Analysis

Advanced generative frameworks like MegaSyn integrate molecular design with automated analog generation and retrosynthetic analysis to score synthetic feasibility [22]. This comprehensive approach addresses the critical limitation of generative models that often produce synthetically inaccessible compounds [22]. For N-methyl-1-(quinazolin-4-yl)piperidin-4-amine optimization, this integration ensures that generated analogs maintain reasonable synthetic accessibility while optimizing target properties [22].